6-(2,5-Dimethylphenyl)-2-hydroxypyridine
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Overview
Description
6-(2,5-Dimethylphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of hydroxypyridines This compound features a pyridine ring substituted with a hydroxyl group at the second position and a 2,5-dimethylphenyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dimethylphenyl)-2-hydroxypyridine typically involves the reaction of 2,5-dimethylphenylboronic acid with 2-hydroxypyridine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydropyridine derivative.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Formation of 6-(2,5-Dimethylphenyl)-2-pyridone.
Reduction: Formation of 6-(2,5-Dimethylphenyl)-2-dihydroxypyridine.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
6-(2,5-Dimethylphenyl)-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-(2,5-Dimethylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl group can form hydrogen bonds with amino acid residues, while the phenyl group can engage in hydrophobic interactions, stabilizing the compound-enzyme complex. This interaction can disrupt the enzyme’s normal function, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypyridine: Lacks the 2,5-dimethylphenyl group, resulting in different chemical properties and reactivity.
2,5-Dimethylphenylboronic acid: Lacks the pyridine ring and hydroxyl group, used as a precursor in the synthesis of the target compound.
6-Phenyl-2-hydroxypyridine: Similar structure but without the methyl groups on the phenyl ring, leading to different steric and electronic effects.
Uniqueness
6-(2,5-Dimethylphenyl)-2-hydroxypyridine is unique due to the presence of both the hydroxyl group and the 2,5-dimethylphenyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-(2,5-dimethylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-6-7-10(2)11(8-9)12-4-3-5-13(15)14-12/h3-8H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQPIQNUTOVQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682579 |
Source
|
Record name | 6-(2,5-Dimethylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111105-24-8 |
Source
|
Record name | 6-(2,5-Dimethylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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